molecular formula C22H38O2 B093942 4-Methyl-5-pentadecylresorcinol CAS No. 16737-83-0

4-Methyl-5-pentadecylresorcinol

Cat. No.: B093942
CAS No.: 16737-83-0
M. Wt: 334.5 g/mol
InChI Key: CRYTZHPAQMYMOJ-UHFFFAOYSA-N
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Description

4-Methyl-5-pentadecylresorcinol is an organic compound with the molecular formula C22H38O2 It is a derivative of 1,3-benzenediol, where the hydrogen atoms at positions 4 and 5 are replaced by a methyl group and a pentadecyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenediol, 4-methyl-5-pentadecyl- typically involves the alkylation of 1,3-benzenediol with appropriate alkyl halides under controlled conditions. One common method is the Friedel-Crafts alkylation, where 1,3-benzenediol reacts with methyl and pentadecyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 1,3-benzenediol, 4-methyl-5-pentadecyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-pentadecylresorcinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The methyl and pentadecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzenediol derivatives.

Scientific Research Applications

4-Methyl-5-pentadecylresorcinol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-benzenediol, 4-methyl-5-pentadecyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 5-pentyl-: Similar structure but with a pentyl group instead of a pentadecyl group.

    1,3-Benzenediol, 4,5-dimethyl-: Contains two methyl groups instead of a methyl and a pentadecyl group.

    Resorcinol (1,3-benzenediol): The parent compound without any alkyl substitutions.

Uniqueness

4-Methyl-5-pentadecylresorcinol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be effective.

Properties

IUPAC Name

4-methyl-5-pentadecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)18-22(24)19(20)2/h17-18,23-24H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYTZHPAQMYMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066115
Record name 1,3-Benzenediol, 4-methyl-5-pentadecyl-
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Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16737-83-0
Record name 4-Methyl-5-pentadecyl-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16737-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 4-methyl-5-pentadecyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-methyl-5-pentadecyl-
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Record name 1,3-Benzenediol, 4-methyl-5-pentadecyl-
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Record name 4-methyl-5-pentadecylresorcinol
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